

1-Bromo-3-methanesulfonylpropane chemical properties

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Compound of Interest

Compound Name:	1-Bromo-3-methanesulfonylpropane
Cat. No.:	B1524402

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An In-Depth Technical Guide to **1-Bromo-3-methanesulfonylpropane**: Properties, Reactivity, and Applications

Introduction

1-Bromo-3-methanesulfonylpropane is a bifunctional organic compound that has garnered significant interest within the realms of pharmaceutical development and specialized organic synthesis. Its unique structure, featuring a reactive alkyl bromide terminus and an electron-withdrawing methanesulfonyl group, makes it a versatile reagent for introducing a sulfonyl-containing propyl chain. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, and practical applications, grounded in authoritative data and established protocols.

Chemical Identity and Core Properties

A clear understanding of a reagent begins with its fundamental identifiers and physical characteristics. These properties are crucial for experimental design, safety assessments, and regulatory compliance.

Property	Value	Source
IUPAC Name	1-bromo-3-methylsulfonylpropane	[1]
CAS Number	859940-73-1	[1] [2]
Molecular Formula	C ₄ H ₉ BrO ₂ S	[1] [2]
Molecular Weight	201.08 g/mol	[1] [2]
Exact Mass	199.95066 Da	[1]
Appearance	Colorless to light yellow liquid or solid	[2] [3]
Storage Temperature	2-8°C, under inert atmosphere	[3]

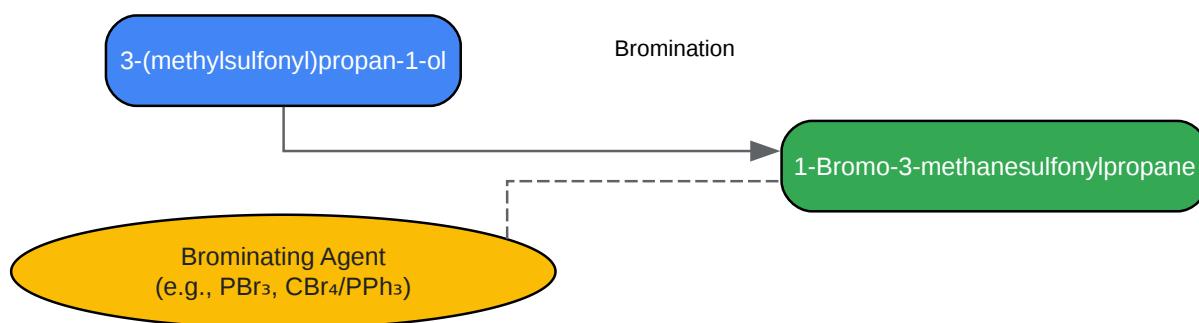
Synonyms: The compound is also known as 1-bromo-3-(methylsulfonyl)propane and 3-bromopropyl methyl sulfone[\[2\]](#)[\[4\]](#).

Synthesis and Reactivity Profile

The synthetic utility of **1-Bromo-3-methanesulfonylpropane** stems from the distinct reactivity of its two functional groups. The primary bromide is an excellent leaving group in nucleophilic substitution reactions, while the methanesulfonyl group is a polar, electron-withdrawing moiety that influences the molecule's overall properties and can participate in further chemical transformations.

Synthetic Pathway

A common laboratory-scale synthesis involves the bromination of a precursor alcohol, 3-(methylsulfonyl)propan-1-ol. This transformation can be achieved using standard brominating agents. The choice of reagent is critical to ensure high yield and minimize side reactions.

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Caption: General synthetic route to **1-Bromo-3-methanesulfonylpropane**.

Core Reactivity: An Alkylating Agent

The primary application of this compound is as a propylsulfone electrophile. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward installation of the $-(CH_2)_3SO_2CH_3$ moiety onto various substrates.

Causality in Experimental Design: The electron-withdrawing nature of the sulfone group enhances the leaving group ability of the bromide, making it more reactive than a simple alkyl bromide like 1-bromopropane. However, it is not so strongly activating as to promote elimination reactions under typical nucleophilic substitution conditions, providing a clean reaction profile. This balance is key to its utility.

Common nucleophiles used in reactions with **1-Bromo-3-methanesulfonylpropane** include:

- Amines (primary and secondary)
- Thiolates
- Phenoxides and Alkoxides
- Enolates and other carbon nucleophiles

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structural features of **1-Bromo-3-methanesulfonylpropane** give rise to predictable spectroscopic signatures.

- **¹H NMR:** The proton NMR spectrum would be expected to show three distinct signals corresponding to the three methylene groups of the propane chain, along with a sharp singlet for the methyl group on the sulfone.
 - -CH₂Br: A triplet around 3.5-3.7 ppm, deshielded by the adjacent bromine atom.
 - -CH₂- (central): A multiplet (quintet) around 2.2-2.4 ppm, coupled to the two adjacent methylene groups.
 - -CH₂SO₂-: A triplet around 3.1-3.3 ppm, deshielded by the sulfone group.
 - -SO₂CH₃: A singlet around 2.9-3.1 ppm.
- **¹³C NMR:** The carbon spectrum would display four signals corresponding to the four unique carbon atoms in the molecule.
- **IR Spectroscopy:** Key vibrational frequencies would include strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ respectively[5].

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The protocols described herein are self-validating systems that begin with a thorough understanding of the reagent's hazards.

GHS Hazard Classification

1-Bromo-3-methanesulfonylpropane is classified as a hazardous substance.[1] Adherence to the following GHS classifications is mandatory.

Hazard Class	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H318/H319	Causes serious eye damage/irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Source: Aggregated GHS information from multiple ECHA C&L Inventory notifications.[\[1\]](#)

Safe Handling Protocol

Due to its hazardous nature, strict handling procedures must be followed:

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[\[6\]](#) An eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[6\]](#)
 - Skin Protection: Wear nitrile gloves and a lab coat.[\[6\]](#) Avoid prolonged or repeated contact. If skin contact occurs, wash immediately and thoroughly with soap and water.[\[7\]](#)
 - Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator is necessary.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[3\]](#)[\[7\]](#) The recommended storage temperature is between 2-8°C.[\[3\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[\[7\]](#) Do not allow the product to enter drains.[\[8\]](#)

Experimental Protocol: N-Alkylation of Aniline

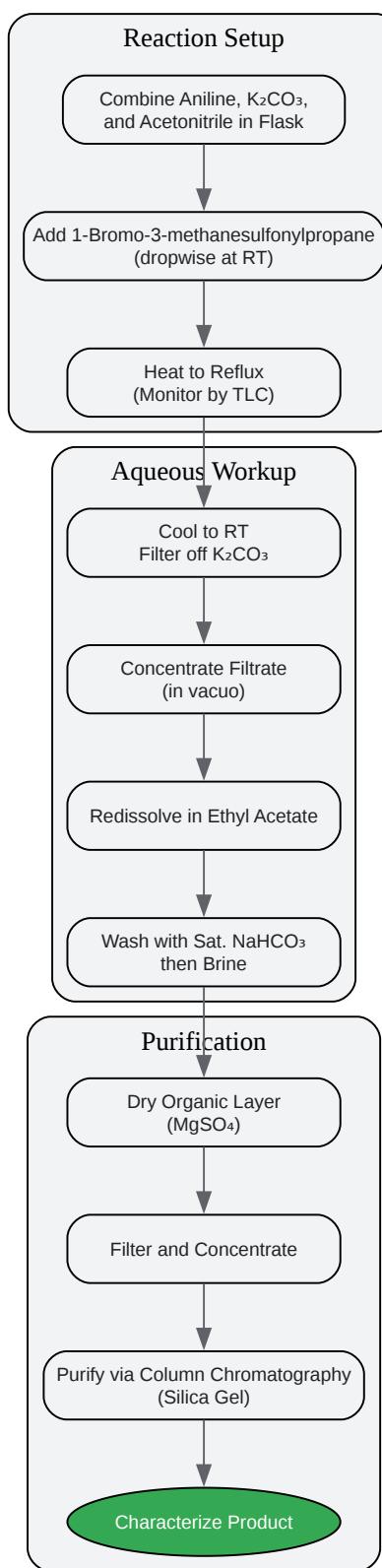
This section provides a detailed, step-by-step methodology for a representative experiment: the N-alkylation of aniline. This protocol is designed as a self-validating system, where the rationale for each step is clearly defined.

Objective: To synthesize N-(3-(methylsulfonyl)propyl)aniline.

Materials:

- Aniline
- **1-Bromo-3-methanesulfonylpropane**
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Workflow Diagram

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Caption: Experimental workflow for the N-alkylation of aniline.

Step-by-Step Methodology:

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
 - Rationale: Potassium carbonate acts as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent.
- Reagent Addition:
 - Begin stirring the mixture at room temperature. Slowly add **1-Bromo-3-methanesulfonylpropane** (1.1 eq.) to the suspension.
 - Rationale: Adding the alkylating agent slowly helps to control any potential exotherm and minimizes the formation of dialkylated byproducts.
- Reaction and Monitoring:
 - Heat the reaction mixture to reflux (approx. 82°C for acetonitrile).
 - Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline spot has been consumed.
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

- Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
- Purification and Characterization:
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
 - Combine the pure fractions and remove the solvent to yield the final product, N-(3-(methylsulfonyl)propyl)aniline.
 - Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

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